2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol typically involves the reaction of tris(hydroxymethyl)aminomethane with ethylene oxide. The process begins by dissolving tris(hydroxymethyl)aminomethane in water and heating the solution. Ethylene oxide is then introduced into the solution, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and amino groups in its structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride can reduce the compound, particularly targeting the amino groups.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of substituted derivatives.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the compound. These products can have different properties and applications depending on the nature of the substituents .
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol is extensively used in scientific research due to its buffering capacity and stability. Some of its applications include:
Biochemistry: Used as a buffer in enzyme assays and electrophoresis.
Molecular Biology: Employed in cell culture media to maintain pH stability.
Medicine: Utilized in the formulation of pharmaceuticals and diagnostic reagents.
Industry: Applied in the production of various chemical intermediates and as a stabilizer in industrial processes
Mechanism of Action
The buffering action of 2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol is primarily due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to resist changes in pH. This mechanism is crucial in biochemical and molecular biology applications where pH stability is essential .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer with similar properties but different pKa value.
Bis-Tris Propane: A related compound with a slightly different structure and buffering range.
HEPES: A zwitterionic buffer with a different buffering range and applications
Uniqueness
2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol is unique due to its specific pKa value, which makes it suitable for buffering at physiological pH. Its zwitterionic nature also minimizes interactions with biological molecules, making it an ideal choice for various biochemical applications .
Properties
CAS No. |
198009-03-9 |
---|---|
Molecular Formula |
C7H17NO4 |
Molecular Weight |
179.21 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C7H17NO4/c9-3-1-8(2-4-10)7(5-11)6-12/h7,9-12H,1-6H2 |
InChI Key |
HQEVETMHPNMOGF-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)C(CO)CO |
Origin of Product |
United States |
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